molecular formula C18H24N4 B6473198 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine CAS No. 2640957-83-9

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine

Cat. No.: B6473198
CAS No.: 2640957-83-9
M. Wt: 296.4 g/mol
InChI Key: PFOHVHSKPZWUOF-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine is a heterocyclic compound that features both a piperazine and a pyrimidine ring

Mechanism of Action

Target of Action

The primary targets of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine are likely to be acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at the synaptic cleft, while α1-ARs are a class of G-protein-coupled receptors that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It acts as an AChE inhibitor , preventing the breakdown of acetylcholine, thereby increasing both the level and duration of the neurotransmitter’s action . As for α1-AR, it likely acts as an antagonist, blocking the receptors and preventing the normal cell responses triggered by catecholamines .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway. This can enhance cognitive functions, as cholinergic neurotransmitters play an important role in learning and memory . The antagonistic action on α1-AR affects the adrenergic signaling pathway, which can influence a variety of physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

Similar compounds have shown affinity in the nanomolar range, suggesting good absorption and distribution

Result of Action

The inhibition of AChE can potentially alleviate symptoms of diseases characterized by a decrease in acetylcholine, such as Alzheimer’s disease . The antagonistic action on α1-AR could have therapeutic implications for conditions like cardiac hypertrophy, congestive heart failure, hypertension, and others .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and safety precautions that need to be taken while handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine is unique due to its specific structural features and its ability to selectively activate TRPC channels. This makes it a valuable compound for research in neuroprotection and other biological applications.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-4-16-12-18(20-13-19-16)22-9-7-21(8-10-22)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOHVHSKPZWUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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